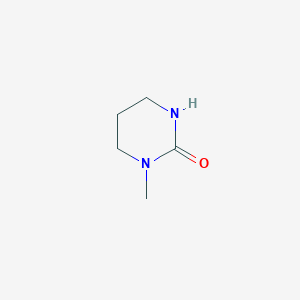

1-Methyltetrahydropyrimidin-2(1H)-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tetrahydropyrimidin-2(1H)-one derivatives often involves multi-component reactions (MCRs), which are efficient for constructing complex molecules from simple precursors in a single operation. For instance, a one-pot synthesis approach using catalytic methods has been reported, providing an efficient pathway to these compounds with high yields and under environmentally benign conditions (Shi et al., 2018). Such methodologies underscore the importance of catalysis in the synthesis of complex heterocyclic compounds.

Molecular Structure Analysis

The molecular structure and conformation of 1-Methyltetrahydropyrimidin-2(1H)-one derivatives can be influenced by the specific substituents and their electronic effects. For example, X-ray crystallography and computational studies have revealed insights into the conformations, interactions, and stability of these molecules, offering a deeper understanding of their chemical behavior and reactivity (Bakri et al., 2021).

Applications De Recherche Scientifique

Alkylation of Cyclic Thioureas : Alkylation of 1-methyltetrahydropyrimidine-2(1H)-thione has been explored, yielding various derivatives with potential applications in chemistry and pharmacology (Kushakova et al., 2006).

Synthesis and Polymerization : A study reported the synthesis and characterization of cyclic methacrylate tetrahydropyrimidinones, which showed potential for biocidal methacrylate guanidine monomers and their application in polymer science (Gerasin et al., 2021).

Synthesis under Environmentally Friendly Conditions : Research focused on synthesizing 3,4-dihydropyrimidin-2(1H)-ones derivatives, important intermediates with therapeutic and pharmacological properties, using environmentally friendly conditions (Kęciek et al., 2020).

Chemoselective Synthesis of Pyrimidine Derivatives : A study on the one-pot synthesis of novel pyrrole-substituted pyrido[2,3-d]pyrimidines using an efficient nanocatalyst, showcasing applications in creating compounds with antibacterial properties (Jahanshahi et al., 2018).

Role in DNA Deoxynucleosides Synthesis : Research indicated that methylenetetrahydrofolate reductase polymorphism and folate status affect one-carbon incorporation into human DNA deoxynucleosides, with implications for cancer and cardiovascular disease research (Quinlivan et al., 2005).

Expanding Genetic Alphabet : A study on 6-aminopyrazin-2(1H)-one, a pyrimidine-base analog, highlighted its potential to expand the genetic alphabet in DNA or RNA strands due to its unique hydrogen-bonding pattern (von Krosigk & Benner, 2004).

Safety And Hazards

The safety information for 1-Methyltetrahydropyrimidin-2(1H)-one includes hazard statements H315-H319-H335, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements include recommendations for handling and storage, as well as first aid measures .

Propriétés

IUPAC Name |

1-methyl-1,3-diazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-7-4-2-3-6-5(7)8/h2-4H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYPZADTXISTSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70511916 | |

| Record name | 1-Methyltetrahydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyltetrahydropyrimidin-2(1H)-one | |

CAS RN |

10166-54-8 | |

| Record name | 1-Methyltetrahydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

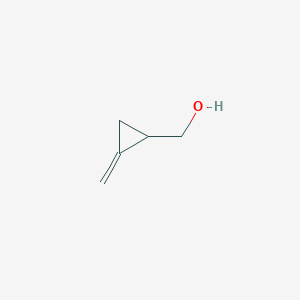

![(2S)-2-Amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid](/img/structure/B50714.png)

![2-[4-(Decyloxy)phenyl]pyrimidin-5-OL](/img/structure/B50721.png)

![(S)-2-Amino-2-[(S)-2-methylenecyclopropyl]acetic acid](/img/structure/B50723.png)